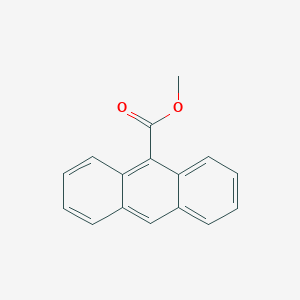

9-Anthracenecarboxylic acid methyl ester

Description

9-Anthracenecarboxylic acid methyl ester is an anthracene derivative characterized by a carboxylic acid methyl ester group at the 9-position of the anthracene ring. This compound is synthesized via condensation reactions between 9-anthracenecarboxylic acid and methyl alcohol derivatives, as demonstrated in the preparation of structurally similar compounds like 9AnGlyEt (glycine ethyl ester derivative) . Its crystalline structure, determined via X-ray crystallography, reveals planar anthracene cores with ester substituents influencing intermolecular interactions and packing . The compound’s electronic properties, such as fluorescence and affinity for biomolecules like albumin, are modulated by the electron-withdrawing ester group, which distinguishes it from non-esterified anthracene derivatives .

Properties

IUPAC Name |

methyl anthracene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-18-16(17)15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOYNPDEAQEHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933935 | |

| Record name | Methyl anthracene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-39-8 | |

| Record name | 9-Anthracenecarboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methoxycarbonylanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl anthracene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 9-ANTHRACENECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely reported method involves esterifying 9-anthracenecarboxylic acid with methanol under acidic conditions. The reaction follows the general esterification mechanism:

Typical conditions include refluxing equimolar amounts of the acid and methanol in the presence of concentrated sulfuric acid (5–10 mol%) for 6–12 hours. Post-reaction workup involves neutralization with sodium bicarbonate, extraction using dichloromethane, and purification via recrystallization from ethanol/water mixtures.

Table 1: Standard Esterification Conditions and Outcomes

Optimization Strategies

-

Catalyst Screening : Alternatives to HSO, such as p-toluenesulfonic acid, reduce side reactions (e.g., sulfonation of anthracene) while maintaining yields >75%.

-

Solvent Effects : Anhydrous methanol minimizes hydrolysis, but toluene co-solvents improve reagent solubility in large-scale reactions.

-

Temperature Control : Lower temperatures (40–50°C) with microwave assistance reduce reaction time to 2–3 hours without compromising yield.

Two-Step Synthesis from 9-Anthracenealdehyde

Oxidation to 9-Anthracenecarboxylic Acid

A 2021 Chinese patent (CN113831237A) discloses a novel route starting from 9-anthracenealdehyde. Oxidation using a KMnO-HSO system in aqueous acetone (pH 4–6 buffered with NaHCO) produces 9-anthracenecarboxylic acid in 92% yield. Key advantages include:

Esterification of In Situ-Generated Acid

The patent further esterifies the acid without isolation:

Table 2: Two-Step Synthesis Performance Metrics

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Oxidation | KMnO, HSO, 50°C | 92% | 99% |

| Esterification | SOCl, CHOH, 25°C | 96% | 98% |

Characterization and Quality Control

Spectroscopic Confirmation

Purity Analysis

Challenges and Industrial Scalability

Scientific Research Applications

Polymer Modification

Chemical Modification of Polymers

One of the primary applications of 9-anthracenecarboxylic acid methyl ester is in the modification of polymers. It has been utilized to enhance the properties of poly(2-hydroxyethyl methacrylate) (HEMA) through esterification reactions. The incorporation of 9-ACA groups into polymer chains results in materials with improved thermal and mechanical properties. For instance, studies have shown that the glass transition temperature (Tg) increases with the addition of 9-ACA, indicating enhanced stability and performance in various applications .

Dynamic Mechanical Analysis

Dynamic mechanical thermal analysis (DMTA) has demonstrated that copolymers containing 9-ACA exhibit significant changes in modulus at varying temperatures. This property is crucial for applications in biomedical devices and dental adhesives, where material performance under stress is essential .

| Polymer Type | Modulus Change at 0°C | Modulus Change at 25°C | Modulus Change at 75°C |

|---|---|---|---|

| Poly-(HEMA-co-MMA) | 9.99 | 8.61 | 7.55 |

| Poly-(HEMA-co-MMA) with 9-ACA | 9.20 | 6.20 | 6.20 |

Photochemistry

Photodimerization Studies

The compound is also studied for its photochemical properties, particularly its ability to undergo photodimerization. Research has shown that when irradiated, methyl esters of anthracenes can form cyclodimers, which are valuable for understanding intermolecular interactions and developing new materials with unique optical properties . The ability to control the dimerization process opens avenues for creating photonic devices and advanced materials.

Fluorescence Applications

this compound exhibits unique fluorescence characteristics, making it an ideal candidate for studies involving fluorescence spectroscopy. Its behavior under various environmental conditions provides insights into molecular interactions and can be applied in sensor technologies .

Synthesis of Chemical Intermediates

Building Block in Organic Synthesis

As a versatile building block, this compound serves as a precursor for synthesizing various organic compounds, including dyes and electronic materials. Its structure allows it to participate in a range of chemical reactions, facilitating the development of novel materials with tailored properties .

Dye Intermediates and Electronic Materials

The compound has been highlighted for its role as a dye intermediate and in synthesizing electronic fluorescent materials. Recent advancements in synthetic methods have improved yields and reduced by-products during the synthesis of related compounds, enhancing its applicability in industrial processes .

Case Study 1: Polymer Modification

A study focused on modifying poly(HEMA) using 9-anthracenecarboxylic acid demonstrated improvements in mechanical properties and thermal stability. The research utilized FT-IR and NMR spectroscopy to confirm successful esterification and characterized the modified polymers using DMTA.

Case Study 2: Photodimerization

Research on the photodimerization of methyl esters showed that varying irradiation conditions could control the formation of specific cyclodimers, which are essential for developing new photonic materials.

Mechanism of Action

The mechanism of action of methyl 9-anthracenecarboxylate primarily involves its aromatic structure, which allows for π-π interactions with other aromatic systems. This property is exploited in photochemical applications, where the compound can undergo photoinduced electron transfer processes. The ester group can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of 9-anthracenecarboxylic acid and methanol .

Comparison with Similar Compounds

Comparison with Similar Anthracene Derivatives

Key Observations :

- Bromination at the 10-position () introduces steric and electronic effects that may enhance binding to hydrophobic pockets in proteins .

- Methacrylate derivatives () are tailored for polymerization applications, unlike the non-polymerizable methyl ester .

Binding Affinity and Biomolecular Interactions

9-Anthracenecarboxylic acid methyl ester’s parent compound, 9-anthracenecarboxylic acid, binds to human serum albumin with a dissociation constant ($K_d$) of 0.133 µM, attributed to interactions with specific binding sites (e.g., histidine 146 or lysine 137) . The methyl ester derivative likely exhibits altered binding due to:

Steric Effects : The methyl group may hinder access to binding pockets, as seen in derivatives with bulkier substituents (e.g., bromine in ) .

In contrast, dihydroxyanthraquinones (e.g., 1,5-dihydroxyanthraquinone) bind albumin with a stoichiometry ($n$) of ~1.0, indicating one ligand per albumin molecule, whereas 9-anthracenecarboxylic acid shows $n = 0.03$, suggesting nonspecific or low-affinity binding . This disparity underscores the impact of functional groups on binding modes.

Metabolic and Toxicity Profiles

9-Anthracenecarboxylic acid has been detected in human blood, though its methyl ester’s metabolic fate remains uncharacterized .

Biological Activity

9-Anthracenecarboxylic acid methyl ester (9-ACME) is a derivative of anthracene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This compound has garnered attention in various fields, including pharmacology and material science, due to its unique properties and potential therapeutic applications. This article explores the biological activity of 9-ACME, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 252.26 g/mol

- Melting Point : 213-217 °C

- Solubility : Soluble in organic solvents like ethanol and DMSO; insoluble in water.

9-ACME exhibits several biological activities primarily through its interaction with cellular ion channels and transporters:

-

Calcium-Activated Chloride Channels (CaCCs) :

- 9-ACME is known to block CaCCs, which are crucial in various physiological processes including muscle contraction and secretion in epithelial tissues. Studies indicate that it causes a voltage-dependent block of outward currents in HEK 293T cells, enhancing the amplitude of inward relaxation currents under specific conditions .

- Inhibition of Cardiac Ion Channels :

-

Antimicrobial Activity :

- Silver(I) complexes formed with 9-anthracenecarboxylic acid derivatives exhibit notable antimicrobial properties, particularly against fungal pathogens such as Candida albicans. These complexes have demonstrated effective antifungal activity in vitro and in vivo, highlighting the compound's potential as an antimicrobial agent .

Research Findings

Several studies have elucidated the biological activities and mechanisms of 9-ACME:

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study involving silver complexes of 9-anthracenecarboxylic acid demonstrated significant antifungal activity against Candida albicans. The complexes not only inhibited fungal growth but also provided protection to infected larvae in vivo, suggesting potential therapeutic applications for treating fungal infections . -

Cardiac Applications :

Research has shown that 9-ACME can modulate cardiac ion channels, which may lead to new treatments for cardiac arrhythmias. Its ability to inhibit specific ion currents could be leveraged in developing drugs aimed at managing heart rhythm disorders . -

Photomechanical Applications :

Investigations into the photomechanical properties of 9-anthracenecarboxylic acid derivatives reveal their potential use in smart materials that respond to light stimuli. This aspect opens avenues for innovative applications in fields such as robotics and responsive materials .

Q & A

Q. What safety protocols are critical when handling 9-Anthracenecarboxylic acid methyl ester in laboratory settings?

- Methodological Answer : Handling requires strict adherence to safety data sheet (SDS) guidelines. Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves (minimum thickness 0.11 mm), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of dust or vapors .

- Storage : Store in sealed containers away from oxidizers, in cool, dark conditions to prevent degradation .

- Spill Management : Collect spills using non-sparking tools and place in closed containers for hazardous waste disposal .

Q. How is this compound synthesized, and what reaction parameters are crucial?

- Methodological Answer : While direct synthesis is not detailed in the evidence, analogous esterification methods (e.g., ethyl ester synthesis) involve:

- Reagents : React 9-Anthracenecarbonyl chloride with methanol in the presence of pyridine (base catalyst) .

- Conditions : Reflux in dichloromethane for ~11 hours, followed by extraction with HCl to remove excess acid .

- Purification : Recrystallization from acetone yields high-purity crystals (>97%) suitable for X-ray diffraction .

- Critical Parameters : Reaction time, stoichiometry of alcohol (methanol), and acid scavenger (pyridine) to minimize side reactions.

Q. What analytical techniques confirm the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : GC-MS or HPLC to assess purity, with retention times compared to standards .

- Spectroscopy :

- NMR : ¹H/¹³C NMR to verify ester group formation and anthracene ring protons .

- FT-IR : C=O stretch (~1700 cm⁻¹) confirms ester functionality.

- Melting Point : Compare observed melting point (e.g., 381–382 K for ethyl analog) to literature values .

Advanced Research Questions

Q. How does the molecular packing of this compound in crystal lattices influence its photophysical properties?

- Methodological Answer : X-ray crystallography reveals that anthracene derivatives form helical hydrogen-bonded strands and "edge-to-face" herringbone arrangements (intermolecular distance: ~2.86 Å), which enhance π-π interactions and charge-transfer efficiency . Such packing can:

- Modify Fluorescence : Stacking interactions reduce excimer formation, increasing quantum yield.

- Impact Conductivity : Ordered π-stacking facilitates electron transport in organic semiconductors.

- Experimental Validation : Use UV-Vis spectroscopy and single-crystal X-ray diffraction to correlate packing modes with emission spectra .

Q. What strategies are used to study intermolecular interactions in supramolecular assemblies of this compound?

- Methodological Answer :

- X-Ray Diffraction : Resolve hydrogen-bonding patterns (e.g., C=O···H interactions) and π-stacking distances .

- Computational Modeling : Density Functional Theory (DFT) calculations predict interaction energies and optimize molecular geometries .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions linked to packing stability.

Q. How can computational chemistry predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- QSAR/QSPR Models : Relate molecular descriptors (e.g., HOMO-LUMO gaps, polarizability) to properties like oxidation stability .

- Molecular Dynamics (MD) : Simulate solvent interactions and degradation pathways (e.g., hydrolysis in acidic conditions).

- Reactivity Prediction : Identify electrophilic sites using Fukui indices or electrostatic potential maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.